5-Amino-2-methylpyrimidine
Description
Chemical Identity and Nomenclature
This compound, identified by Chemical Abstracts Service number 39889-94-6, represents a fundamental member of the pyrimidine family of heterocyclic compounds. The compound possesses a molecular formula of C5H7N3 with a molecular weight of 109.13 grams per mole, establishing its position as a relatively simple yet structurally significant nitrogen-containing aromatic system. The International Union of Pure and Applied Chemistry designation for this compound is 2-methylpyrimidin-5-amine, reflecting the systematic nomenclature conventions for pyrimidine derivatives.
The structural framework of this compound consists of a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 locations, characteristic of all pyrimidine compounds. The presence of an amino group at the 5-position and a methyl substituent at the 2-position creates a unique substitution pattern that influences both the chemical reactivity and biological activity of the molecule. Alternative nomenclature systems have designated this compound as this compound, 2-methyl-5-pyrimidinamine, and 5-pyrimidinamine, 2-methyl-, demonstrating the various systematic approaches to naming this heterocyclic structure.
The physical characteristics of this compound include a melting point range of 158-161°C and a boiling point of 222.2°C at 760 millimeters of mercury pressure. These thermal properties indicate a moderate degree of intermolecular interactions, likely influenced by hydrogen bonding capabilities of the amino group and the aromatic character of the pyrimidine ring system. The compound typically appears as a pale-yellow to yellow-brown solid under standard laboratory conditions, with storage requirements specifying maintenance in dark environments under inert atmospheric conditions at room temperature.
Table 1: Physical and Chemical Properties of this compound
Historical Context in Heterocyclic Chemistry
The development of pyrimidine chemistry, within which this compound occupies a significant position, traces its origins to the nineteenth century when early organic chemists began systematic investigations of nitrogen-containing heterocyclic systems. The first laboratory synthesis of a pyrimidine derivative occurred in 1879 when Grimaux successfully prepared barbituric acid through the condensation of urea and malonic acid in the presence of phosphorus oxychloride, establishing the foundational methodologies for pyrimidine ring construction. This pioneering work demonstrated the feasibility of creating six-membered heterocycles containing multiple nitrogen atoms, opening new avenues for synthetic organic chemistry.
The systematic study of pyrimidines commenced in 1884 under the direction of Pinner, who developed synthetic approaches involving the condensation of ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to include the formal nomenclature of the pyrimidine ring system, proposing the term "pyrimidin" in 1885 that continues to define this class of compounds today. The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in aqueous solution.
The recognition of pyrimidines as essential components of biological systems emerged through the identification of cytosine, thymine, and uracil as nucleotide bases in nucleic acids. This discovery established the fundamental importance of pyrimidine derivatives in biochemistry and provided the impetus for extensive research into synthetic methodologies for producing pyrimidine compounds with specific substitution patterns. The development of this compound as a research target occurred within this broader context of understanding pyrimidine structure-activity relationships and their applications in both synthetic and biological chemistry.
The classification of pyrimidines as π-deficient heterocycles, as described by Albert, provided theoretical framework for understanding the reactivity patterns observed in these compounds. The presence of electronegative nitrogen atoms in the ring significantly increases the π-deficiency compared to benzene, facilitating nucleophilic aromatic substitution reactions while hindering electrophilic aromatic substitution processes. This fundamental understanding of pyrimidine reactivity has been instrumental in developing synthetic approaches to amino-substituted pyrimidines such as this compound, where the amino group provides nucleophilic character that can be exploited in further chemical transformations.
Role in Pyrimidine Derivative Research
This compound has established itself as a crucial intermediate in the synthesis of complex pyrimidine derivatives with significant biological and industrial applications. The compound serves as a key building block in the preparation of vitamin B1 (thiamine), where it functions as a precursor to more complex pyrimidine-containing molecules essential for metabolic processes. Research has demonstrated that this compound can be converted to 4-amino-5-aminomethyl-2-methylpyrimidine, a direct intermediate in thiamine biosynthesis, through systematic chemical transformations involving reduction and functionalization reactions.
The development of scalable synthetic processes for this compound derivatives has attracted significant attention from pharmaceutical and chemical industries seeking efficient routes to vitamin B1 production. Two distinct synthetic approaches have been established for the preparation of 4-amino-5-aminomethyl-2-methylpyrimidine from simpler starting materials, with overall yields of 65% and 70% respectively. These processes utilize 2-cyanoacetamide or malononitrile as starting materials, demonstrating the versatility of synthetic approaches available for accessing this important class of compounds.
Contemporary research has expanded the utility of this compound beyond vitamin synthesis to include applications in pharmaceutical intermediate production. The compound has been identified as a heterocyclic building block useful in the manufacture of various pharmaceutical compounds, including its application in the synthesis of 2-aminoquinazoline derivatives that function as metabotropic glutamate receptor 5 negative allosteric modulators. These applications highlight the versatility of the this compound scaffold in medicinal chemistry research and drug development programs.
Table 2: Research Applications of this compound
The implementation of continuous flow synthesis methodologies has revolutionized the production of this compound derivatives, with recent research demonstrating fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine in 84% total yield with a residence time of 74 minutes. This technological advancement represents a significant improvement in both efficiency and scalability compared to traditional batch synthesis methods. The development of these advanced synthetic methodologies underscores the continued importance of this compound as a research target and industrial intermediate.
The structural characteristics of this compound, particularly the presence of both amino and methyl substituents on the pyrimidine ring, provide unique opportunities for further chemical modification and derivatization. The amino group at the 5-position offers nucleophilic reactivity that can be exploited for coupling reactions, amide formation, and other nitrogen-centered transformations. Simultaneously, the methyl group at the 2-position provides a site for potential oxidation or other carbon-centered modifications, expanding the synthetic utility of this compound in complex molecule synthesis.
Properties
IUPAC Name |
2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRNGGSKJHOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304310 | |
| Record name | 2-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39889-94-6 | |
| Record name | 39889-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Principle
A highly efficient and selective method involves the direct conversion of 5-(alkoxymethyl)-2-methylpyrimidines into 5-amino-2-methylpyrimidine by nucleophilic substitution of the alkoxy group with ammonia in the presence of a catalyst. This approach bypasses the need for complicated reduction or hydrolysis steps typical of earlier methods.
- Starting material: 2-methyl-4-amino-5-(alkoxymethyl)pyrimidine (where the alkoxy group is typically methyl or other C1-C6 alkyl groups).
- Reagent: Ammonia (NH3).
- Catalyst: Lewis or Brønsted acids, with aluminum oxide (Al2O3) being preferred.
- Solvent: Inert organic solvents such as toluene, cyclohexane, or ammonia itself.
- Temperature: 180–350 °C, optimally 210–300 °C.
- Ammonia equivalents: 10–300 equivalents per mole of starting material.
Reaction Mechanism
The alkoxymethyl group at the 5-position is displaced by ammonia under catalytic conditions, forming the aminomethyl group directly. The catalyst facilitates the cleavage of the alkoxy group and promotes nucleophilic substitution.
Advantages
- High selectivity and yield.
- Avoids intermediate reduction or hydrolysis steps.
- Uses readily available starting materials.
- Scalable for industrial production.
Preparation of the Alkoxymethylpyrimidine Precursor
The precursor 5-(alkoxymethyl)-2-methylpyrimidine is synthesized via condensation reactions starting from β-alkoxypropionitriles:
- β-alkoxypropionitrile is converted into an α-formyl-β-alkoxypropionitrile intermediate by condensation with C1-C6 alkyl formates or by carbonylation in the presence of alkali metal alkoxides.
- This intermediate is alkylated (e.g., with dimethyl sulfate) to form an enol ether.
- Condensation of the enol ether with acetamidine yields the 5-(alkoxymethyl)-2-methylpyrimidine.
Experimental Data and Reaction Conditions
The following table summarizes key experimental conditions and results from catalytic amination reactions converting 5-(methoxymethyl)-2-methylpyrimidine (MMP) to this compound (AMP):
| Entry | Catalyst (5 g) | Solvent (50 mL) | Ammonia (equiv.) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Al2O3 (BASF D-10-10) | Toluene | 215 | 230 | 4 | High | Standard conditions |
| 2-9 | Various Lewis/Brønsted acids | Toluene or mixed solvents | 215 | 210-300 | 4 | Moderate to High | Catalyst screening |
Note: Yields determined by gas chromatography after ethanol absorption and filtration.
Alternative Synthetic Routes
Nitrile and Enamine Intermediates
Two scalable synthetic routes have been developed involving:
- Reaction of 2-cyanoacetamide with Vilsmeier reagent to form an enamine intermediate, followed by condensation with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile, which is then hydrogenated to this compound.
- Reaction of malononitrile with an ionic salt (formed in situ from DMF and dimethyl sulfate) to generate the same enamine intermediate, followed by condensation and hydrogenation.
These methods provide overall yields of 65–70% and are suitable for industrial scale-up.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The direct amination method using 5-(alkoxymethyl)-2-methylpyrimidines and ammonia in the presence of aluminum oxide catalyst is currently the most efficient and industrially preferred method due to its simplicity and high selectivity.
- The precursor synthesis from β-alkoxypropionitriles is well-established and allows for flexible alkoxy substituents.
- Alternative routes via enamine intermediates provide viable options when starting from nitrile compounds, with good overall yields and scalability.
- These methods collectively support the growing demand for vitamin B1 production and related pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Vitamin B1 Synthesis
One of the primary applications of 5-amino-2-methylpyrimidine is as an intermediate in the synthesis of Vitamin B1 (thiamine). The compound serves as a precursor to 2-methyl-4-amino-5-aminomethylpyrimidine, which is crucial for producing Vitamin B1 through various synthetic pathways. Recent patents highlight methods for efficiently synthesizing this intermediate, emphasizing the increasing demand for Vitamin B1 in dietary supplements and pharmaceuticals .
Antiviral and Antimicrobial Properties
Research indicates that derivatives of this compound exhibit biological activities, including antiviral and antimicrobial properties. For instance, studies have shown that certain substituted pyrimidines can inhibit nitric oxide production in immune-activated cells, suggesting potential use in anti-inflammatory therapies . The structural modifications at the 5-position of the pyrimidine ring have been explored to enhance these biological activities, leading to the development of compounds with promising therapeutic effects .
Agricultural Applications
Pesticide Development
this compound and its derivatives are being investigated for their potential as pesticide agents. The compound's ability to interfere with biochemical pathways in pests makes it a candidate for developing new agrochemicals. Studies on related compounds have demonstrated their effectiveness against various plant pathogens, indicating that similar strategies could be employed with this compound derivatives .
Chemical Research and Development
Synthetic Methodologies
The compound is also significant in synthetic organic chemistry. It is involved in various reaction pathways, including nucleophilic additions and condensation reactions. Research has identified novel synthetic routes that utilize this compound as a building block for more complex molecules, showcasing its versatility in chemical synthesis .
Data Summary Table
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Pharmaceuticals | Intermediate for Vitamin B1 synthesis | Essential precursor; increasing demand |
| Antiviral/Antimicrobial | Biological activity against pathogens | Inhibits nitric oxide production; anti-inflammatory potential |
| Agriculture | Potential pesticide agent | Effective against plant pathogens |
| Chemical Synthesis | Building block for complex organic molecules | Novel synthetic routes identified |
Case Studies
- Vitamin B1 Production : A study detailed a scalable synthesis method for 4-amino-5-aminomethyl-2-methylpyrimidine, which highlighted the efficiency and yield improvements over traditional methods. The research underscores the compound's role as a key intermediate in vitamin synthesis and its importance in meeting market demands .
- Biological Activity Screening : In vitro assays conducted on various substituted pyrimidines revealed significant inhibition of nitric oxide production, with implications for developing new anti-inflammatory drugs. The study provided insights into structure-activity relationships that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of 5-Amino-2-methylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Methoxy Substitution: 5-Amino-2-methoxypyrimidine (CAS 73418-86-7)
- Molecular Formula : C₅H₇N₃O
- Molecular Weight : 125.13 g/mol
- This derivative shows a structural similarity score of 0.92 to 5-amino-2-methylpyrimidine, suggesting comparable electronic properties but altered solubility and reactivity .
Halogen Substitutions
- 5-Amino-2-chloropyrimidine (CAS 56621-90-0): Molecular Formula: C₄H₄ClN₃ Molecular Weight: 129.55 g/mol Applications: The electronegative chlorine atom enhances reactivity in cross-coupling reactions, making it valuable in medicinal chemistry .
- 5-Amino-2-fluoropyrimidine (CAS 56621-95-5): Molecular Formula: C₄H₄FN₃ Molecular Weight: 113.10 g/mol Key Differences: Fluorine’s small size and high electronegativity improve metabolic stability, a desirable trait in drug design .
Multi-Substituted Pyrimidines
2-Methoxy-4-methylpyrimidin-5-amine (CAS 908099-97-8)
- Molecular Formula : C₆H₉N₃O
- Molecular Weight : 151.16 g/mol
- Structural Features: Additional methyl group at the 4-position introduces steric hindrance, reducing reactivity compared to this compound. Similarity score: 0.83 .
4-Amino-5-aminomethyl-2-methylpyrimidine (CAS 874-43-1)
- Molecular Formula : C₆H₁₀N₄
- Molecular Weight : 138.17 g/mol
Comparative Data Table
Biological Activity
5-Amino-2-methylpyrimidine (5-A2MP) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, particularly in its 4,6-diol form, has been studied for its potential roles in various biochemical pathways, especially concerning immune response modulation and potential antiviral properties.
Chemical Structure and Properties
This compound can be represented by the molecular formula . Its structure positions the amino group at the 5th carbon and a methyl group at the 2nd carbon of the pyrimidine ring, which contributes to its unique biological properties compared to other pyrimidine derivatives.
Target of Action:
5-A2MP has been shown to interact with various enzymes, notably inhibiting immune-activated nitric oxide (NO) production in mouse peritoneal cells. This suggests a potential role in regulating inflammatory responses .
Mode of Action:
Although the precise mode of action remains unclear, studies indicate that it may inhibit enzymes involved in NO production, thereby affecting immune responses. This inhibition has been linked to the modulation of signaling pathways that regulate cellular metabolism and gene expression .
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Nitric Oxide Production: Inhibition of NO production suggests a role in anti-inflammatory processes.
- Metabolic Interactions: It interacts with various enzymes and cofactors, influencing metabolic flux and potentially altering metabolite levels within cells .
Cellular Effects
Research indicates that 5-A2MP affects cellular functions by:
- Modulating cell signaling pathways.
- Influencing gene expression related to immune responses.
- Potentially exhibiting cytotoxic effects at higher concentrations.
In laboratory settings, it has been observed that lower doses can provide beneficial effects without significant toxicity .
Case Studies and Research Findings
-
Inhibition of Nitric Oxide Production:
- A study demonstrated that 5-A2MP significantly inhibited NO production in mouse peritoneal cells. The effect was dose-dependent, with significant inhibition observed at concentrations as low as 2.5 µM .
- The most potent analogs exhibited IC50 values ranging from 2 µM to 36 µM, indicating strong inhibitory activity compared to standard NO inhibitors .
- Antiviral Activity:
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Contains fluorine; more potent NO inhibitor | Significant anti-inflammatory effects |
| 2-Amino-4,6-dihydroxypyrimidine | Lacks methyl group; less effective in NO inhibition | Moderate effects on immune response |
This table illustrates how structural modifications influence biological activity, with 5-A2MP showing unique properties due to its specific substitution pattern.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
